
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazinone core, which is a six-membered heterocyclic ring containing two nitrogen atoms . The pyridazinone ring is substituted with various functional groups, including a carboxamide group and a thiophene ring .Scientific Research Applications
Antimicrobial Applications
A study by Desai et al. (2011) synthesized a series of compounds to screen for in vitro antibacterial and antifungal activities, highlighting the importance of such compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Similarly, Babu, Pitchumani, and Ramesh (2013) explored the synthesis of derivatives with significant activities against bacterial and fungal strains, further emphasizing the antimicrobial potential of these compounds (Babu, Pitchumani, & Ramesh, 2013).
Enzyme Inhibition for Therapeutic Applications
Kausar et al. (2021) designed and synthesized thiophene-2-carboxamide Schiff base derivatives of benzohydrazide, exploring their potential as dual inhibitors against butyrylcholinesterase and acetylcholinesterase enzymes. This work aimed at developing new therapeutics for conditions like Alzheimer's disease, showcasing the diverse therapeutic potential of such compounds (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).
Drug Design and Development
In the realm of drug design, Schroeder et al. (2009) discovered a potent and selective Met kinase inhibitor, indicative of the role these compounds play in the development of cancer therapeutics. The study underscores the potential of such compounds in targeted therapy, contributing to the advancement of personalized medicine (Schroeder et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the thyroid hormone receptor β (THR-β) . The thyroid hormone receptor β is primarily located in the liver and plays a crucial role in lipid metabolism .
Mode of Action
The compound acts as an agonist to the thyroid hormone receptor β (THR-β) . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β, activating it .
Biochemical Pathways
The activation of the thyroid hormone receptor β (THR-β) by the compound leads to beneficial effects on lipid levels . This is primarily due to the role of THR-β in lipid metabolism in the liver . It’s important to note that adverse effects, including cardiac effects, are mediated by thyroid hormone receptor α (thr-α) .
Result of Action
The activation of the thyroid hormone receptor β (THR-β) by the compound leads to a decrease in LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks . This suggests that the compound could potentially be used in the treatment of conditions related to lipid metabolism .
Future Directions
The compound has been identified as significantly more selective for the thyroid hormone receptor β (THR-β) than earlier analogues . This suggests potential applications in the treatment of conditions like dyslipidemia, where the beneficial effects of thyroid hormone on lipid levels could be harnessed without the adverse effects mediated by the thyroid hormone receptor α (THR-α) .
Properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14-8-7-12(17-18-14)10-4-1-2-5-11(10)16-15(20)13-6-3-9-21-13/h1-9H,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPKRUZOJUMBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
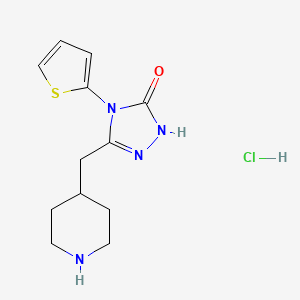
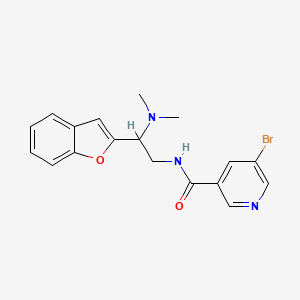
![methyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2428464.png)
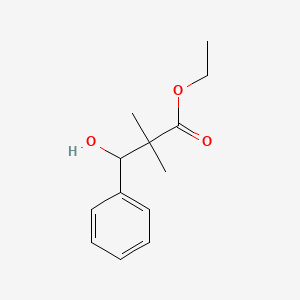

![2-(3,4-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2428470.png)





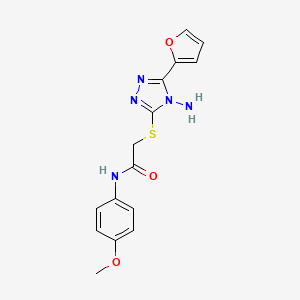
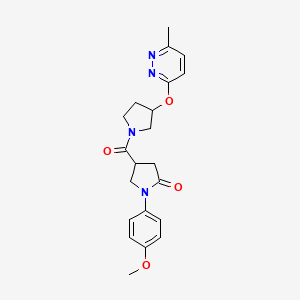
![2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2428481.png)
